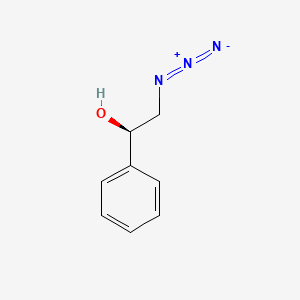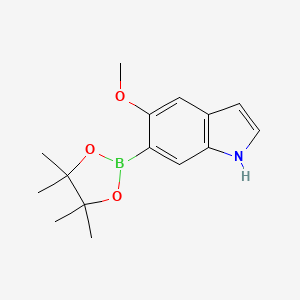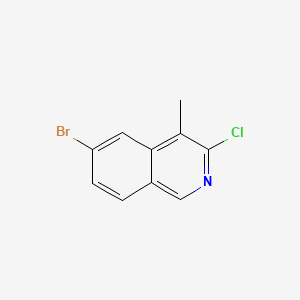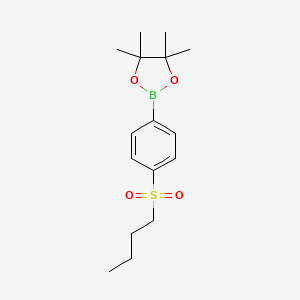![molecular formula C8H5ClF3NO3 B13549622 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It may also be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design and synthesize new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chlorine and trifluoromethyl substituents but lacks the acetic acid moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar to the target compound, this derivative has a fluorine atom instead of the acetic acid group.
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl: This compound features a benzenesulphonyl group attached to the pyridine ring.
Uniqueness
2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid is unique due to the presence of both the acetic acid moiety and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClF3NO3 |
|---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c9-7-5(16-3-6(14)15)1-4(2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI Key |
LBFHGTKEQAUYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OCC(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)







![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
